Pentaiodobenzene

Descripción

Contextualization of Pentaiodobenzene within Halogenated Arenes Research

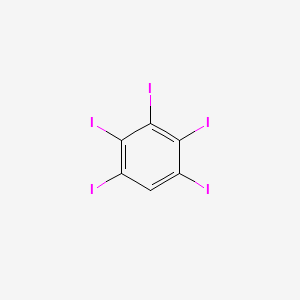

This compound, with the chemical formula C₆HI₅, is a specific example of a polyiodinated aromatic system where five of the six hydrogen atoms on a benzene (B151609) ring are replaced by iodine atoms. solubilityofthings.comontosight.ai It serves as a prime example of a polyhalogenated organic molecule, and its study provides valuable insights into the chemistry of halogenated arenes. solubilityofthings.com

Research on this compound and other highly iodinated benzenes is driven by their unique electronic properties. Theoretical calculations and experimental studies have shown that these molecules possess circularly delocalized σ-symmetric orbitals in their highest occupied molecular orbitals (HOMOs). oup.com This electronic structure is of interest for its potential applications in materials with novel conductive properties, with some research pointing towards metallization and superconductivity under high pressure. oup.com

The synthesis of this compound derivatives is an active area of research. oup.com Methods typically involve the direct iodination of benzene or its derivatives using strong iodinating agents. ontosight.aimanac-inc.co.jp Recent advancements have focused on site-selective reactions, such as nucleophilic aromatic substitution (SɴAr) on precursors like fluorothis compound, to create functionalized pentaiodobenzenes with tailored properties. oup.comoup.com These synthetic strategies are crucial for developing new materials and exploring the full potential of this class of compounds.

Historical Development of Perhalogenated Benzene Chemistry (limited to chemical discovery and theoretical advancements)

The story of perhalogenated benzenes is a chapter in the broader history of aromatic chemistry, which began with the discovery of benzene itself. While the empirical formula of benzene was known for some time, its cyclic and highly unsaturated structure was a significant puzzle for early chemists. wikipedia.org In 1865, Friedrich August Kekulé proposed the now-famous ring structure for benzene, which was a pivotal moment in theoretical organic chemistry. wikipedia.org

The direct synthesis of perhalogenated benzenes, such as hexafluorobenzene (B1203771), from benzene was not initially feasible. wikipedia.org The development of methods to fully substitute the hydrogen atoms on a benzene ring with halogens came later. For instance, hexafluorobenzene is prepared via the Finkelstein reaction of perchlorobenzene. wikipedia.org

A significant theoretical advancement in understanding perhalogenated benzenes came with the study of their molecular structures and electronic properties. It was observed that for most perhalogenated benzenes, steric strain between the adjacent large halogen atoms causes the benzene ring to buckle, which reduces p-orbital overlap and aromaticity. wikipedia.org Hexafluorobenzene is a notable exception; the small size of fluorine atoms allows the ring to remain planar, preserving its aromaticity. wikipedia.org

Theoretical studies, particularly using density functional theory (DFT), have been crucial in understanding the properties of perhalogenated benzenes. researchgate.netnih.govacs.org These computational methods have been used to explore the potential energy surfaces of perhalogenated benzene anions and to calculate their electron affinities. researchgate.net Such theoretical work has provided valuable predictions for the properties of compounds like perbrominated and periodinated benzenes, where experimental data may be scarce. researchgate.net These theoretical insights are fundamental to the ongoing development and application of perhalogenated benzene chemistry.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆HI₅ |

| Molecular Weight | 707.60 g/mol |

| Appearance | Solid |

| Density (calculated) | 3.542 g/cm³ |

| Boiling Point (calculated) | 477.143 °C at 760 mmHg |

| Flash Point (calculated) | 259.547 °C |

| Solubility | Soluble in non-polar solvents like benzene and toluene; poor solubility in polar solvents like water. solubilityofthings.com |

Table 2: Properties of 1-Fluoro-2,3,4,5,6-pentaiodobenzene (B12090000)

| Property | Value |

| Molecular Formula | C₆FI₅ |

| IUPAC Name | 1-fluoro-2,3,4,5,6-pentaiodobenzene nih.gov |

| Molecular Weight | 725.58 g/mol nih.gov |

| Monoisotopic Mass | 725.5208 Da nih.gov |

| CAS Number | 64349-88-8 nih.gov |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

608-96-8 |

|---|---|

Fórmula molecular |

C6HI5 |

Peso molecular |

707.59 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentaiodobenzene |

InChI |

InChI=1S/C6HI5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |

Clave InChI |

GGMXRUAPRJCPMY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)I)I)I)I |

SMILES canónico |

C1=C(C(=C(C(=C1I)I)I)I)I |

melting_point |

172.0 °C |

Otros números CAS |

608-96-8 |

Origen del producto |

United States |

Synthetic Methodologies for Pentaiodobenzene and Its Derivatives

Site-Selective Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Synthesis of Oxygen-Substituted Pentaiodobenzenes

Oxygen-substituted pentaiodobenzene derivatives have been successfully synthesized by reacting fluorothis compound with various alcohols in the presence of a base like sodium hydride. oup.com This SNAr reaction proceeds with remarkable site selectivity, affording the corresponding alkoxy- and aryloxypentaiodobenzenes in moderate to good yields. oup.com The reaction is typically conducted in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). The specific yields for different alcohol nucleophiles are detailed in the table below.

Table 1: Synthesis of O-substituted this compound Derivatives via SNAr

| Entry | Alcohol (R-OH) | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 2a (R=CH₃) | 51 |

| 2 | Isopropanol | 2b (R=CH(CH₃)₂) | 46 |

| 3 | tert-Butanol | 2c (R=C(CH₃)₃) | 68 |

| 4 | Phenol (B47542) | 2d (R=C₆H₅) | 48 |

Data sourced from Takada, Y., et al. (2023). oup.com

Synthesis of Nitrogen-Substituted Pentaiodobenzenes

The site-selective SNAr methodology extends to nitrogen-based nucleophiles. oup.com For instance, the treatment of fluorothis compound with 1,2,3-benzotriazole and sodium hydride in DMI resulted in the formation of the corresponding N-substituted this compound derivative. oup.com This reaction furnished the benzotriazole (B28993) derivative in a 6% yield. oup.com

Furthermore, this strategy has been used to synthesize bis(benzotriazolyl)tetraiodobenzene diastereomers starting from 1,4-difluoro-2,3,5,6-tetraiodobenzene. oup.com The reaction yielded separable anti and syn diastereomers, demonstrating the utility of SNAr in creating more complex, highly iodinated structures. oup.com

Regioselectivity in SNAr Reactions of Fluorothis compound

The regioselectivity observed in the SNAr reactions of fluorothis compound is a direct consequence of the electronic properties of the halogen substituents. oup.com The highly electronegative fluorine atom serves as a powerful activating group for nucleophilic attack at the ipso-carbon. wuxiapptec.com In contrast, the iodine atoms are much less electronegative and are considered poorer leaving groups in the context of SNAr. wuxiapptec.com This significant difference in electronegativity drives the nucleophilic substitution to occur exclusively at the carbon-fluorine bond, leaving the five carbon-iodine bonds intact and enabling the synthesis of a single, well-defined this compound derivative. oup.com Computational studies using quantum chemistry methods have been valuable in predicting and explaining the regioselectivity of SNAr reactions on various polyhalogenated benzenes. researchgate.net

Organomercury Precursor Routes to Pentaiodobenzenes

Historically, a prominent method for synthesizing highly halogenated aromatic compounds, including this compound derivatives, involved the use of organomercury precursors. researchgate.net This route, often referred to as a mercuration/iododemercuration sequence, was one of the few general procedures available for exhaustive iodination before the development of more direct methods. researchgate.net

The process typically involves the permercuration of an aromatic substrate using a mercury salt, such as mercury(II) trifluoroacetate, to replace the aromatic hydrogens with Hg(O₂CCF₃) groups. researchgate.net The resulting organomercury compound is then treated with an iodine source, leading to an iodo-demercuration reaction where the mercury groups are replaced by iodine atoms. researchgate.net While effective, this method has been largely superseded by newer techniques due to the high toxicity and environmental hazards associated with mercury compounds. wikipedia.orgchemeurope.com For years, it remained a key, albeit challenging, route for accessing certain derivatives; for example, the synthesis of a this compound bearing an electron-rich methoxy (B1213986) group was reported using an organomercury substrate. oup.com

Oxidative Iodination Approaches for Highly Iodinated Benzenes

Direct oxidative iodination represents a more modern and straightforward approach to synthesizing highly iodinated benzenes. ontosight.ai These methods avoid the use of toxic metals and can provide good yields of the desired periodinated products.

A particularly effective method involves the use of periodic acid and elemental iodine in concentrated sulfuric acid. researchgate.net This powerful iodinating mixture is capable of exhaustively iodinating even unactivated aromatic substrates like benzene (B151609), chlorobenzene, and nitrobenzene, converting them to their periodo derivatives. researchgate.net For example, this method successfully converts benzene to hexaiodobenzene and benzonitrile (B105546) to pentaiodobenzamide. researchgate.net Under less forceful conditions, partially iodinated products such as tetraiodo and triiodo derivatives can be obtained. researchgate.net

This oxidative iodination strategy is also crucial for preparing the precursors used in SNAr reactions. For instance, 1-fluoro-2,3,4,5,6-pentaiodobenzene (B12090000), the key starting material for the syntheses described in section 2.1, is prepared via the oxidative iodination of fluorobenzene. researchgate.net

Cross-Coupling Strategies for Functionalized this compound Derivatives

The iodine atoms on the this compound ring serve as effective leaving groups in various palladium-catalyzed cross-coupling reactions, providing a powerful platform for further functionalization. wikipedia.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives. wikipedia.org

Among the most utilized of these are Sonogashira cross-coupling reactions, which join terminal alkynes to aryl halides. wikidoc.org Research has demonstrated that fluorinated periodobenzenes, such as 1-fluoro-2,3,4,5,6-pentaiodobenzene and various difluorotetraiodobenzenes, readily undergo Sonogashira coupling. researchgate.net These reactions have been used to synthesize fluorescent penta- and tetraalkynylfluorobenzenes in high yields, showcasing a method to introduce complex carbon frameworks onto the highly iodinated benzene core. researchgate.net The Sonogashira reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, in the presence of a base. wikidoc.orgrsc.org This strategy highlights the synthetic utility of the C-I bonds in this compound for building advanced molecular architectures. uni-rostock.de

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt co-catalyst, like copper(I) iodide (CuI), in the presence of a mild amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org

The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl > F, making the multiple C-I bonds of this compound ideal for this transformation. worktribe.com Research has demonstrated the successful application of Sonogashira coupling to highly iodinated and fluorinated benzene derivatives. For instance, 1-fluoro-2,3,4,5,6-pentaiodobenzene has been used as a substrate in Sonogashira cross-coupling reactions to afford fluorescent penta- and tetraalkynylfluorobenzenes in high yields. rsc.org The reaction's high regioselectivity allows for controlled substitution, even on a polysubstituted ring.

The general mechanism involves a catalytic cycle with both the palladium catalyst and the copper co-catalyst. The palladium cycle includes the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, CuI, and base), and concludes with reductive elimination to yield the arylethyne product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reaction Conditions

| Aryl Halide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Ionic Liquid | >95% beilstein-journals.org |

| 5-Substituted-1,2,3-triiodobenzene | Arylacetylenes | Pd(PPh₃)₄ | CuI | Et₃N | THF/MeCN | Good to Excellent rsc.org |

| 1-Fluoro-2,3,4,5,6-pentaiodobenzene | Various Alkynes | Not Specified | Not Specified | Not Specified | Not Specified | High rsc.org |

This table is illustrative of typical conditions for Sonogashira reactions involving aryl iodides. Specific conditions for this compound may vary based on the desired degree of substitution and the nature of the alkyne.

Other Transition Metal-Catalyzed Coupling Reactions (General)

Besides the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of aryl halides like this compound. These methods provide access to a diverse range of substituted aromatic compounds. sigmaaldrich.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. numberanalytics.comlibretexts.org This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org The reaction has been successfully applied to bromoindazoles, demonstrating its utility for halogenated heterocyclic systems. mdpi.com Given the high reactivity of C-I bonds, this compound is an excellent candidate for sequential and selective Suzuki-Miyaura couplings. princeton.edu

Stille Coupling

The Stille coupling reaction involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance for a vast array of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.orglibretexts.org The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org The versatility of the Stille reaction allows for the coupling of various sp²-hybridized partners, including aryl, vinyl, and acyl groups. libretexts.org The primary drawback is the toxicity of the organotin reagents. organic-chemistry.org For a substrate like this compound, Stille coupling offers a robust method for introducing aryl or vinyl substituents.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. wikipedia.orgbyjus.com This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. byjus.com A base is used to regenerate the Pd(0) catalyst. byjus.com The Heck reaction is stereoselective, typically favoring the trans product. byjus.com This methodology could be applied to this compound to synthesize various styrenic derivatives.

Table 2: Comparison of General Features of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Typical Catalyst | Advantages |

| Sonogashira | Terminal Alkyne | Cu(I) salt, Amine Base | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Mild conditions, direct C(sp²)-C(sp) bond formation. wikipedia.org |

| Suzuki-Miyaura | Organoboronic Acid/Ester | Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(dppf)Cl₂, Pd₂(dba)₃ | Low toxicity of reagents, high functional group tolerance. organic-chemistry.orgmdpi.com |

| Stille | Organostannane | (Often none additional) | Pd(PPh₃)₄, Pd(OAc)₂ | Excellent functional group tolerance, stable reagents. organic-chemistry.orglibretexts.org |

| Heck | Alkene | Base (e.g., Et₃N, K₂CO₃) | Pd(OAc)₂, Pd(PPh₃)₄ | Forms substituted alkenes, good stereoselectivity. wikipedia.orgbyjus.com |

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) of Pentaiodobenzene and its Derivatives

While detailed crystallographic data for the parent this compound (C₆HI₅) is not extensively reported, a comprehensive analysis has been performed on its close derivative, 1-Fluoro-2,3,4,5,6-pentaiodobenzene (B12090000) (C₆FI₅). nih.govresearchgate.net The substitution of a single hydrogen atom with fluorine provides a valuable model for understanding the structural characteristics of a per-iodinated benzene (B151609) ring.

The structure of 1-Fluoro-2,3,4,5,6-pentaiodobenzene was determined by single-crystal X-ray diffraction, which is a powerful analytical technique that reveals detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. researchgate.netresearchgate.net The analysis yielded a monoclinic crystal system with the space group P2₁/c. The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 908405, provides a definitive structural characterization of the molecule. nih.gov

The key crystallographic parameters for 1-Fluoro-2,3,4,5,6-pentaiodobenzene are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆FI₅ |

| Formula Weight | 725.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.645(2) |

| b (Å) | 14.189(3) |

| c (Å) | 10.370(3) |

| α (°) | 90 |

| β (°) | 105.75(3) |

| γ (°) | 90 |

| Volume (ų) | 1223.8(6) |

| Z (Formula units per cell) | 4 |

Analysis of Molecular Conformations and Packing Arrangements

The single-crystal X-ray data reveals that the 1-Fluoro-2,3,4,5,6-pentaiodobenzene molecule maintains a largely planar aromatic core, as expected for a benzene derivative. The five bulky iodine atoms and the fluorine atom cause minor steric distortions, but the fundamental planarity of the ring is preserved.

The crystal packing, which describes the arrangement of molecules within the crystal lattice, is dictated by a combination of intermolecular forces. researchgate.net In the case of 1-Fluoro-2,3,4,5,6-pentaiodobenzene, the molecules arrange themselves into a layered structure. This packing is primarily driven by halogen bonding interactions between the iodine atoms of adjacent molecules, a common feature in the solid-state structures of polyhalogenated compounds. nih.govrsc.org The layers are formed by molecules aligning in a way that maximizes these favorable contacts, leading to a highly ordered and dense crystalline solid.

Intermolecular Interactions and Solid-State Structures

The solid-state structure of 1-Fluoro-2,3,4,5,6-pentaiodobenzene is stabilized by a network of non-covalent interactions. While dispersion forces are significant due to the large number of electrons in the five iodine atoms, the defining interactions are halogen bonds. acs.org A halogen bond is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov

In the crystal structure of 1-Fluoro-2,3,4,5,6-pentaiodobenzene, multiple short I···I contacts are observed between neighboring molecules. These interactions are highly directional and play a crucial role in the formation of the supramolecular assembly. The distances of these contacts are typically shorter than the sum of the van der Waals radii of two iodine atoms (approximately 3.96 Å), indicating a significant attractive interaction. These halogen bonds link the molecules into the layered arrangement observed in the crystal packing. The interplay of these directional halogen bonds and the non-directional van der Waals forces results in the stable, three-dimensional solid-state architecture.

| Interaction Type | Description | Significance |

|---|---|---|

| Halogen Bonding (I···I) | Directional interaction between an electrophilic region on one iodine atom and a nucleophilic region on another. | Primary driving force for crystal packing, leading to a layered supramolecular structure. |

| Dispersion Forces | Weak, non-directional attractive forces arising from temporary fluctuations in electron density. | Contribute significantly to the overall lattice energy due to the high polarizability of the iodine atoms. |

Electronic Structure and Bonding Properties

Delocalized Orbital Systems in Pentaiodobenzenes

Recent studies have illuminated the complex nature of electron delocalization in pentaiodobenzene and related polyiodinated compounds. researchgate.netoup.com

Theoretical calculations and single-crystal X-ray diffraction analyses have revealed that the Highest Occupied Molecular Orbital (HOMO) of this compound and its derivatives is primarily composed of the in-plane p-orbitals of the iodine atoms. researchgate.netoup.comresearchgate.net This is a significant deviation from benzene (B151609), where the HOMO is of π-character, formed by the p-orbitals of the carbon atoms perpendicular to the ring. In highly iodinated benzenes, the mixing of lone pair orbitals on adjacent iodine atoms results in a high-energy in-plane σ-antibonding orbital that becomes the HOMO. researchgate.net This unique HOMO structure has been shown to influence the molecule's electronic properties, including leading to a smaller HOMO-LUMO gap. researchgate.netucl.ac.uk

A key feature of this compound is the presence of circularly delocalized σ-symmetric orbitals at the periphery of the central benzene ring. oup.comoup.com These orbitals arise from the through-space interactions of the iodine p-orbitals arranged around the ring. researchgate.netresearchgate.net This σ-delocalization is a distinct characteristic of heavily substituted benzenes with large, polarizable atoms like iodine. researchgate.netoup.com The formation of these delocalized σ-orbitals has been identified as a significant factor in the electronic structure of these molecules. researchgate.netoup.com

In typical aromatic compounds like benzene, aromaticity is attributed to the delocalization of π-electrons in a cyclic, planar, and fully conjugated system. chemguide.co.ukbyjus.comlibretexts.org These π-electrons reside in p-orbitals that are perpendicular to the molecular plane. chemguide.co.uk In contrast, the delocalization in this compound involves both the traditional π-system of the benzene core and a unique σ-delocalization at the periphery. oup.comchem8.org

The σ- and π-systems are orthogonal to each other and can evolve independently. chem8.org The π-delocalization arises from the overlap of carbon p-orbitals, forming the aromatic sextet of the benzene ring. chemguide.co.uk The σ-delocalization, however, is a consequence of the interactions between the in-plane p-orbitals of the numerous iodine substituents. researchgate.netresearchgate.net This coexistence of two distinct delocalization pathways, termed (σ+π)-mixed delocalization, is a hallmark of highly iodinated benzenes and contributes to their unique electronic properties. researchgate.net

Circularly Delocalized σ-Symmetric Orbitals at the Periphery

Aromaticity Analysis in Highly Iodinated Benzenes

The presence of multiple, bulky iodine substituents significantly impacts the aromatic character of the benzene ring.

Hückel's rule, which predicts aromaticity in cyclic, planar, and fully conjugated systems with (4n+2) π-electrons, is a cornerstone of organic chemistry. libretexts.orgquora.combyjus.com For the π-system of the benzene core in this compound, the rule holds, with 6 π-electrons (n=1) contributing to its aromatic character. quora.comlibretexts.org

However, Hückel's rule in its traditional form does not directly account for the σ-delocalization observed in polyiodinated systems. The concept has been extended to explain the stability of the σ-delocalized systems in related species. For example, the 10-electron σ-delocalized dication of hexaiodobenzene can be viewed as a Hückel σ-aromatic species (4n+2, with n=2). researchgate.net This suggests that the principles of Hückel's rule can be applied independently to both the orthogonal σ- and π-orbital systems within the same molecule. chem8.org

Assessment of σ and π Aromaticity

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. lasalle.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic behavior. aust.edu.ng A small HOMO-LUMO gap generally signifies higher reactivity, as it is easier to excite an electron from the ground state. aimspress.com

The electronic structure of this compound has been investigated through detailed experimental and computational methods, providing significant insights into its frontier orbitals. A key study utilized HeI/HeII photoelectron spectroscopy (PES) combined with high-level ab initio calculations to determine the valence electronic structure of polyiodobenzenes, including this compound. chalcogen.rokhanacademy.org Photoelectron spectroscopy measures the energy required to remove an electron from a molecule, providing the ionization energies of the molecular orbitals. libretexts.org The first vertical ionization energy corresponds directly to the energy of the Highest Occupied Molecular Orbital (HOMO). khanacademy.orglibretexts.org

Detailed research findings from the photoelectron spectroscopy of this compound reveal a complex electronic structure heavily influenced by the five heavy iodine substituents. The interaction and mixing between the iodine 5p orbitals and the π-orbitals of the benzene ring are significant. chalcogen.rokhanacademy.org

The experimental vertical ionization energies for the outer valence orbitals of this compound are presented below.

Table 1: Experimental Vertical Ionization Energies for this compound

Data obtained from HeI/HeII photoelectron spectroscopy, representing the energies of the occupied molecular orbitals. The first ionization energy corresponds to the HOMO level. chalcogen.rokhanacademy.org

| Orbital Assignment | Vertical Ionization Energy (eV) | Orbital Character |

|---|---|---|

| HOMO | 8.87 | π (ring) |

| HOMO-1 | 9.18 | π (ring) |

| - | 9.58 | π (Iodine 5p) |

| - | 9.82 | σ (Iodine 5p) |

| - | 10.15 | σ (Iodine 5p) |

| - | 11.05 | π (Iodine 5p) |

The analysis of these orbitals shows that the HOMO and HOMO-1, with energies of 8.87 eV and 9.18 eV respectively, are assigned as ring π-orbitals. chalcogen.rokhanacademy.org However, the term "ring π-orbitals" is a simplification, as the calculations indicate considerable mixing between the carbon 2p and iodine 5p orbitals. This mixing, or perturbation, of the aromatic ring's electronic structure by the halogen lone pairs is a key feature. chalcogen.rokhanacademy.org

Unlike lighter halobenzenes where inductive effects dominate, the large and diffuse π-type orbitals of iodine can interact effectively with the energetically close and delocalized ring π-orbitals. This results in molecular orbitals that have both C2p and I5p character. khanacademy.org Furthermore, theoretical calculations on related substituted this compound systems suggest that the HOMOs can be composed of circularly delocalized σ-symmetric orbitals, a unique feature arising from the presence of heavy atoms like iodine. libretexts.orgajchem-a.com This indicates that in-plane iodine p-orbitals (σ-type) also play a crucial role in the frontier orbital landscape, not just the out-of-plane p-orbitals (π-type). The bands observed at 9.82 eV and 10.15 eV are assigned to these in-plane, localized σ-orbitals of the iodine atoms (σI). khanacademy.org

Spectroscopic Characterization and Electronic Transitions

Photoelectron Spectroscopy Investigations

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by analyzing the kinetic energy of electrons ejected upon ionization by high-energy photons. warwick.ac.uk This method allows for the direct measurement of orbital energies and provides detailed information about the composition and nature of molecular orbitals.

HeI/HeII Photoelectron Spectroscopy of Polyiodobenzenes

The electronic structures of polyiodobenzenes, including pentaiodobenzene, have been systematically investigated using HeI and HeII photoelectron spectroscopy. acs.org In the spectral region between 8 and 11.5 eV, the observed bands correspond to ionizations from the benzene (B151609) ring π-orbitals (π), the out-of-plane iodine lone pairs (πI), and the in-plane iodine lone pairs (σI), or combinations thereof. acs.org

A key aspect of interpreting these spectra is the significant decrease in the relative intensity of bands associated with orbitals having large I5p character when transitioning from HeI to HeII radiation. acs.org This phenomenon is attributed to the different energy dependencies of the photoionization cross-sections for I5p and C2p orbitals. acs.org

For tetraiodobenzenes, a total of ten orbital ionizations are anticipated in the low-energy region: six π-type ionizations (two from ring π-orbitals and four from I5p lone pairs) and four in-plane σ-orbitals localized on the iodine atoms. acs.org In the case of triiodobenzenes, eight orbital ionizations are expected, comprising five π-type and three σ-type ionizations. acs.org The assignments are supported by ab initio calculations and comparisons with the spectra of analogous chlorobenzenes. acs.org

Table 1: Expected Orbital Ionizations in Polyiodobenzenes

| Molecule Type | π-type (out-of-plane) | σ-type (in-plane) | Total Low-Energy Ionizations |

|---|---|---|---|

| Triiodobenzenes | 5 (2 ring π, 3 I5p π) | 3 (σI) | 8 |

Gas-Phase Photoemission Studies and Valence Region Analysis

Gas-phase photoemission studies offer a means to investigate the electronic properties of isolated molecules, free from intermolecular interactions. cnr.it These studies, often conducted using synchrotron radiation, provide high-resolution data on the valence band electronic structure. cnr.it The analysis of the valence region is crucial for understanding the molecular orbitals involved in chemical bonding and electronic transitions.

In the context of complex organic molecules, gas-phase X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are employed to probe the electronic structure. cnr.it Theoretical modeling, such as density functional theory (DFT), is often used in conjunction with experimental data to assign spectral features and understand the contributions of different atomic orbitals to the molecular orbitals. ulpgc.es The valence band spectra reveal complex features that provide information on the electronic density of states. ulpgc.es

UV-Visible and Fluorescence Spectroscopy of this compound Derivatives

UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions in molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the energy gaps between electronic states. sciforschenonline.org Fluorescence spectroscopy, on the other hand, probes the emission of light from an excited electronic state as it returns to the ground state. youtube.com

Linear Optical Properties

The linear optical properties of this compound derivatives are investigated using UV-Vis and fluorescence spectroscopy. researchgate.net These studies reveal how the molecule interacts with light, including which wavelengths are absorbed and emitted. The absorption and emission spectra are characteristic of the molecule's electronic structure. For instance, in related aromatic systems, the long-wavelength absorption bands can be influenced by the nature of the substituents on the benzene ring. researchgate.net

Influence of Substitution Patterns on Optical Properties

The substitution pattern on the this compound core has a profound impact on its optical properties. By introducing different functional groups, it is possible to tune the electronic and, consequently, the optical characteristics of the molecule. researchgate.netmdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and fluorescence spectra. arxiv.orgrsc.org

In other classes of aromatic compounds, it has been demonstrated that varying substituents on both a central core and the periphery can fine-tune the linear and nonlinear optical properties. researchgate.net For instance, systems with an electron-rich core and an electron-poor periphery often exhibit enhanced optical properties. researchgate.net Similarly, the substitution pattern in other discotic liquid crystals significantly alters their mesomorphic and thermal properties, indicating the strong influence of peripheral groups. mdpi.com This principle of tuning properties through substitution is a cornerstone of materials science, allowing for the design of molecules with specific desired optical characteristics. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ebsco.commeasurlabs.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.orgjeolusa.com

The primary parameters obtained from an NMR spectrum are the chemical shift and spin-spin coupling constants. jeolusa.com The chemical shift of a nucleus is influenced by its electronic environment; more shielded nuclei (higher electron density) resonate at lower frequencies, while deshielded nuclei resonate at higher frequencies. libretexts.org This allows for the differentiation of atoms in different parts of a molecule. Spin-spin coupling provides information about the connectivity of atoms.

In the context of this compound, ¹H and ¹³C NMR would be the most common techniques. The ¹H NMR spectrum would show a signal for the single proton on the aromatic ring, with its chemical shift providing insight into the electronic environment created by the five iodine atoms. ¹³C NMR would provide signals for each of the six carbon atoms in the benzene ring. The chemical shifts of these carbons would be significantly influenced by the attached iodine atoms, offering a detailed picture of the electronic distribution within the aromatic core. Advanced 2D NMR techniques could further elucidate the structure and connectivity. measurlabs.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triiodobenzenes |

| Tetraiodobenzenes |

Dielectric Spectroscopy in Solid State

Dielectric spectroscopy is a powerful technique used to investigate the response of a material to an applied electric field as a function of frequency. mdpi.comkpfu.ru For this compound, early and pivotal investigations into its dielectric behavior were conducted across an extensive frequency spectrum, ranging from 50 cycles per second (c/s) up to 4.8 x 10¹⁰ c/s. theiet.orgresearchgate.netresearchgate.net This broad range allows for the characterization of various polarization mechanisms and relaxation phenomena within the solid material.

The primary goal of these studies was to explore the possibility of resonance absorption, which would be caused by the rotational oscillation of the this compound molecules within the crystal lattice, particularly at the higher end of the frequency range. theiet.orgresearchgate.netresearchgate.net While this specific phenomenon was not observed, the investigation yielded valuable information regarding other dielectric effects, such as dipolar absorption. theiet.org

The relaxation dynamics in a dielectric material refer to the time lag in the material's polarization when the applied electric field changes. millersville.edu This lag, or relaxation, provides information about the motion of molecular dipoles within the substance. mdpi.com In the case of substituted benzenes like this compound, the presence of a net dipole moment is crucial for such studies.

Investigations into the dielectric properties of this compound and related chlorine-substituted benzenes sought to understand their behavior in the context of modern dielectric theory. theiet.orgresearchgate.net While the anticipated resonance absorption due to molecular oscillation was not detected, the study of dipolar absorption was a key component. theiet.org Dipolar absorption is the process by which a dielectric material absorbs energy from an alternating electric field due to the movement of its permanent dipoles. aps.org

In a comparative analysis with chlorine-substituted compounds studied in the same research, it was found that their dipolar absorption was characterized by a very narrow band of relaxation times, indicating a process that is close to a single relaxation time. theiet.orgresearchgate.net This suggests a relatively uniform environment and motion for the molecular dipoles in those specific crystalline solids. Although the detailed findings for this compound's dipolar absorption are part of this broader study, the focus of the available summaries is on the chloro-compounds' distinct relaxation behavior. theiet.org

The following table represents the conceptual framework for analyzing dielectric relaxation data, which would have been applied to the experimental results for this compound.

| Parameter | Description | Relevance to this compound |

| Dielectric Constant (ε') | The real part of the permittivity, representing the stored energy in the material. | A key parameter measured across the frequency spectrum from 50 to 4.8x10¹⁰ c/s to understand polarization. theiet.org |

| Dielectric Loss (ε'') | The imaginary part of the permittivity, representing the energy dissipated as heat. | Measured to identify the frequencies at which dipolar absorption and other loss mechanisms occur. theiet.org |

| Relaxation Time (τ) | The characteristic time required for the dipoles to reorient themselves with the applied field. | Analysis of the frequency dependence of ε'' helps in determining the relaxation time(s) for molecular motions. |

| Frequency (f) | The frequency of the applied alternating electric field. | The dielectric properties were studied over a very broad frequency range to capture different dynamic processes. theiet.org |

This table is illustrative of the parameters investigated in the dielectric spectroscopy of polar molecules like this compound.

Anisotropy is the property of a material exhibiting different values for a physical property when measured along different axes. numberanalytics.com In crystals, this is due to the ordered, non-uniform arrangement of atoms and molecules in the crystal lattice. millersville.edunumberanalytics.com Electrical properties, such as dielectric permittivity, can be highly anisotropic in molecular crystals. numberanalytics.comtuwien.ac.at

In the context of the key study on substituted benzenes, the directional permittivities of crystalline pentachlorotoluene were measured at both low frequencies and optical frequencies. theiet.orgresearchgate.net The results for this related molecule showed it to be "strongly anisotropic." theiet.orgresearchgate.net This finding highlights the importance of crystal structure in determining the dielectric response. The orientation of the molecules within the lattice dictates how they interact with an electric field applied in different directions.

While the abstract of the study does not provide specific anisotropic data for this compound, its inclusion in research alongside a compound confirmed to be strongly anisotropic suggests that the investigation of directional properties was a central theme. theiet.org The study of such anisotropy is crucial for a complete understanding of the material's properties, as the measured dielectric constant would depend on the orientation of the crystal sample relative to the applied electric field.

The table below outlines the type of data that would be collected to characterize the dielectric anisotropy of a crystalline solid like this compound.

| Property | Description | Expected Observation in Anisotropic Crystals |

| Directional Permittivity (ε'x, ε'y, ε'z) | The dielectric constant measured along the principal crystallographic axes. | The values would differ, i.e., ε'x ≠ ε'y ≠ ε'z, reflecting the directional dependence of polarizability. |

| Optical Anisotropy | The variation of refractive index with the direction of light propagation. | Often correlates with dielectric anisotropy at lower frequencies, as seen in the study of pentachlorotoluene. theiet.org |

| Crystal Symmetry | The geometric properties of the crystal lattice. | The symmetry group of the crystal determines the number of independent components of the dielectric tensor. numberanalytics.com |

This table illustrates the data required to quantify dielectric anisotropy, a property investigated in compounds structurally related to this compound.

Computational and Theoretical Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methodologies in the computational study of iodinated benzenes. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance of computational cost and accuracy, especially for systems with many electrons like pentaiodobenzene. researchgate.netrwth-aachen.denumberanalytics.comunige.ch DFT methods are particularly advantageous for calculations involving metals and heavy atoms. researchgate.net

Recent research has focused on oxygen- and nitrogen-substituted pentaiodobenzenes. researchgate.net Theoretical calculations on these molecules, alongside single-crystal X-ray diffraction analysis, have provided deep insights into their electronic characteristics. researchgate.net

Computational methods are essential for determining the molecular and electronic structures of complex molecules. nih.govaps.org For substituted pentaiodobenzenes, theoretical calculations have revealed that their highest occupied molecular orbitals (HOMOs) are composed of circularly delocalized σ-symmetric orbitals. researchgate.net This finding is significant as it aligns with the electronic structures observed in hexa-substituted benzenes that bear heavy atoms like iodine and selenium, pointing to a consistent pattern of σ-delocalization in these systems. researchgate.netresearchgate.net

The study of electronic structure helps in understanding the stability, reactivity, and potential applications of these compounds. aps.org Analysis of the electron density distribution can also determine the nature of chemical bonds within the molecule, for instance, by distinguishing between ionic and covalent interactions. mdpi.com

Quantum chemistry approaches are widely used to predict a variety of spectroscopic properties, including vibrational frequencies (infrared and Raman) and NMR chemical shifts. ucf.edumdpi.comnih.gov For complex systems, these predictions are invaluable for interpreting experimental spectra. Time-dependent DFT (TD-DFT) calculations, for example, can be used to simulate electronic absorption spectra, providing insight into the excited states of the molecules. mdpi.commdpi.com

While specific predicted spectra for this compound are not detailed in the provided sources, the general methodology involves using DFT to calculate properties for the most stable conformers. mdpi.com These computational tools can elucidate how structural features, such as the heavy iodine substituents, influence the spectroscopic signatures of the molecule. mdpi.comnih.gov

Molecular and Electronic Structure Determination

Quantification of Electron Delocalization

A key area of theoretical research for heavily iodinated benzenes is the quantification of electron delocalization, particularly the unusual σ-aromaticity. researchgate.netgithub.io This is often studied using the hexaiodobenzene dication, [C₆I₆]²⁺, as a model system. researchgate.netresearchgate.net In this dication, both the π and σ electrons satisfy Hückel's (4n+2) rule, opening two orthogonal channels for electron delocalization. researchgate.netresearchgate.net

Magnetic shielding tensors provide detailed information about the local electronic environment around a nucleus. icmol.esmdpi.com The analysis of these tensors is a powerful method for quantifying electron delocalization. researchgate.netresearchgate.net In aromatic systems, delocalized electrons create ring currents when the molecule is exposed to an external magnetic field. github.ioicmol.es These currents induce a secondary magnetic field that "shields" the nuclei, and the extent of this shielding is captured by the shielding tensor. github.ioicmol.es

The shielding tensor is a 3x3 matrix whose components describe the shielding in different directions. q-chem.com Its analysis can reveal the anisotropy of the magnetic environment, which is particularly pronounced in aromatic compounds. icmol.eschemrxiv.org For systems like the [C₆I₆]²⁺ dication, analyzing the variation of magnetic shielding tensors is a key part of the computational protocol developed to quantify delocalization. researchgate.netresearchgate.net

Table 1: Key Computational Methods for Analyzing Electron Delocalization

| Method | Property Calculated | Insight Provided |

|---|---|---|

| Magnetic Shielding Tensor Analysis | 3x3 shielding tensor (σ) for each nucleus | Quantifies the anisotropic magnetic environment caused by local and delocalized electron currents. researchgate.neticmol.es |

| NICS Calculations | Magnetic shielding at a specific point in space (e.g., ring center) | Measures the aromaticity or antiaromaticity of a cyclic system based on induced ring currents. github.iogithub.io |

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate aromaticity. github.iogithub.io It involves calculating the magnetic shielding at a chosen point in space, typically the center of a ring (a "ghost" atom), rather than at a nucleus. github.ioresearchgate.net A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. github.io

NICS calculations have been instrumental in substantiating the double aromaticity (both σ and π) of the [C₆I₆]²⁺ dication. researchgate.net By computing NICS values at different points, such as at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), researchers can map the magnetic effects of the ring currents and distinguish contributions from the σ and π systems. researchgate.netgithub.ioresearchgate.net

Magnetic Shielding Tensors Analysis

Computational Protocols for Heavy-Atom Substituted Systems

Studying systems with heavy atoms like iodine presents unique computational challenges due to the large number of electrons and the importance of relativistic effects. researchgate.net Researchers have developed specific computational protocols to address these challenges and accurately study and quantify electron delocalization in these molecules. researchgate.netresearchgate.net

The hexaiodobenzene dication ([C₆I₆]²⁺) has been used as a primary prototype to establish such a protocol. researchgate.netresearchgate.net This protocol combines the analysis of magnetic shielding tensors and NICS calculations to quantify delocalization at the periphery of the benzene (B151609) core. researchgate.netresearchgate.net This approach, validated on a model system, can then be applied to more complex or less symmetrical molecules like substituted pentaiodobenzenes. researchgate.net The development of these robust computational strategies is crucial for advancing the understanding of the chemistry of heavy-element compounds. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexaiodobenzene |

| Hexaiodobenzene dication |

| Oxygen-substituted pentaiodobenzenes |

| Nitrogen-substituted pentaiodobenzenes |

| This compound thiolate |

Reactivity and Advanced Chemical Transformations

Pentaiodobenzene as a Versatile Building Block in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. olemiss.edu Its utility stems from the multiple iodine substituents, which can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. Organic building blocks are fundamental components used for the modular assembly of more complex molecules, and the dense functionalization of this compound makes it an ideal platform for creating intricate molecular architectures. rsc.org

The presence of five iodine atoms on the benzene (B151609) ring allows for sequential and site-selective reactions, providing a pathway to highly substituted and complex target molecules. Iodobenzene derivatives are known to be effective substrates in a range of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. olemiss.edu Notable examples include the Sonogashira and Heck reactions. olemiss.edu

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations, enabling the introduction of five separate alkyne-based substituents onto the aromatic core.

Heck Reaction: In this reaction, an alkene is coupled with an aryl halide. This compound can be used to synthesize highly branched structures by reacting its multiple iodine sites with various alkenes. olemiss.edu

The ability to use this compound in such coupling reactions facilitates the synthesis of complex organic materials and pharmaceutical intermediates. The modular nature of these building-block-based approaches often leads to more efficient and reliable synthetic routes compared to multi-step syntheses of the final target compounds.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodide Building Blocks

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Sonogashira Coupling | Terminal Alkyne + Aryl Iodide | Palladium & Copper Co-catalyst | C(sp)-C(sp²) |

| Heck Reaction | Alkene + Aryl Iodide | Palladium Catalyst & Base | C(sp²)-C(sp²) |

| Suzuki Coupling | Organoboron Compound + Aryl Iodide | Palladium Catalyst & Base | C(sp²)-C(sp²) |

| Ullmann Coupling | Two Aryl Iodides | Copper | C(sp²)-C(sp²) |

Derivatization through Halogen Exchange Reactions

This compound can be further derivatized through halogen exchange reactions, where one or more iodine atoms are replaced by other halogens. While the classic Finkelstein reaction, the exchange of an alkyl chloride or bromide for an iodide, typically does not occur with aryl halides via a simple SN2 mechanism, metal-catalyzed versions enable this transformation on aromatic rings. frontiersin.orgwikipedia.org These processes are crucial for modifying the reactivity of the aromatic core or for introducing specific halogens required for subsequent synthetic steps. frontiersin.org

The "aromatic Finkelstein reaction" refers to the formal substitution of a halogen on an aryl halide with a heavier one (e.g., Cl → I or Br → I). frontiersin.org Conversely, the "retro-Finkelstein reaction" involves replacing a heavier halogen with a lighter one, such as iodine with bromine or chlorine. frontiersin.org These transformations are particularly important for polyhalogenated compounds like this compound.

Catalytic systems, often based on nickel or copper, are required to facilitate this exchange on the unreactive aryl halide C-X bond. frontiersin.orgwikipedia.org For instance, the conversion of aryl bromides or iodides to aryl chlorides can be achieved using nickel catalysts. researchgate.net The reaction conditions can be tailored to control the degree of halogen exchange, potentially allowing for selective replacement of some, but not all, iodine atoms. This provides a powerful tool for fine-tuning the electronic properties and synthetic handles of the this compound scaffold.

Table 2: Overview of Aromatic Halogen Exchange Reactions

| Reaction Type | Transformation | Catalyst System (Examples) | Significance |

| Aromatic Finkelstein Reaction | Ar-Br/Cl → Ar-I | Nickel complexes, Copper(I) iodide with diamine ligands frontiersin.orgwikipedia.org | Increases reactivity for subsequent cross-coupling. |

| Aromatic Retro-Finkelstein Reaction | Ar-I/Br → Ar-Cl | Nickel(II) complexes, Photochemical methods frontiersin.orgresearchgate.net | Modifies electronic properties, blocks reactivity at specific sites. |

Formation of Highly Iodinated Biphenyls

This compound serves as a direct precursor for the synthesis of highly iodinated biphenyl (B1667301) compounds through a copper-mediated homocoupling process known as the Ullmann reaction. byjus.com The classic Ullmann reaction involves the coupling of two aryl halide molecules in the presence of copper metal, often at elevated temperatures, to form a symmetric biaryl. byjus.comorganic-chemistry.orgwikipedia.org

In this context, the Ullmann coupling of this compound would yield decaiodobiphenyl. The general mechanism involves the oxidative addition of the aryl iodide to a copper(I) species, followed by a second oxidative addition and subsequent reductive elimination to form the new carbon-carbon bond between the two aromatic rings. organic-chemistry.org

2 C₆I₅H + 2 Cu → (C₆I₄H)₂(C₆I₄H) + 2 CuI → (C₆I₄)₂ + 2 CuI + H₂ (Simplified Representation)

While traditional Ullmann conditions are often harsh, modern variations have been developed to proceed under milder conditions. wikipedia.org This reaction is a fundamental method for creating C(sp²)-C(sp²) bonds and is particularly useful for synthesizing symmetrical biaryls from a single aryl halide precursor. organic-chemistry.org The resulting highly iodinated biphenyls are themselves complex building blocks for materials science and supramolecular chemistry.

Table 3: Ullmann Reaction for Biphenyl Synthesis

| Reactant | Reaction Type | Reagent/Catalyst | Product |

| This compound | Homocoupling | Copper (Cu) | Decaiodobiphenyl |

Oxidation Chemistry of Periodinated Systems

The oxidation of periodinated aromatic systems like this compound represents a key transformation for introducing oxygen-containing functional groups. The high degree of halogenation makes the benzene ring electron-deficient and generally resistant to oxidation. However, under specific conditions, these inert compounds can be functionalized.

Studies on analogous heavily chlorinated compounds, such as pentachlorobenzene (B41901), have shown that they can be oxidized to form the corresponding phenol (B47542). nih.gov For example, wild-type cytochrome P450 enzymes show low activity for oxidizing heavily chlorinated benzenes, but genetically engineered mutants can successfully oxidize pentachlorobenzene to pentachlorophenol. nih.gov This suggests that similar enzymatic or advanced chemical oxidation methods could convert this compound to pentaiodophenol.

The general oxidation of benzene itself often proceeds via reaction with hydroxyl radicals (OH) to form a phenol as an initial product, which can then undergo further oxidation. copernicus.org For heavily halogenated systems, the initial attack is more challenging due to the electron-withdrawing nature of the halogens. The successful oxidation of these recalcitrant pollutants is significant for both synthetic purposes and potential bioremediation pathways. nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding in Pentaiodobenzene Complexes

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. rsc.org In this compound, the five electron-withdrawing iodine atoms create prominent σ-holes, making the molecule an exceptional halogen bond donor. This ability is fundamental to its use in crystal engineering and the formation of stable supramolecular complexes. wikipedia.org The assembly of three-dimensional halogen-bonded organic frameworks (XBOFs) can be driven exclusively by these interactions, demonstrating their strength and reliability in creating robust structures. researchgate.net

The strength and directionality of halogen bonds are critical factors that dictate the geometry and stability of the resulting supramolecular architectures. rsc.orgwikipedia.org Iodine, being a large and highly polarizable halogen, forms particularly strong and well-defined halogen bonds. mdpi.com The interaction strength increases significantly when moving from lighter halogens like chlorine to iodine. rsc.org Theoretical and experimental studies have shown that halogen bond energies can range from 10 to 200 kJ/mol, a range that overlaps with and can even exceed that of typical hydrogen bonds (approx. 20 kJ/mol). wikipedia.org

The interactions involving iodine atoms are highly directional, typically forming angles close to 180° between the C-I covalent bond and the I···Y (where Y is the halogen bond acceptor) interaction axis. nih.gov This high degree of directionality arises from the localized nature of the positive σ-hole on the iodine atom. rsc.org This predictability allows for the rational design of complex solid-state structures. researchgate.netnih.gov In this compound, the multiplicity of these iodine donors allows for the formation of intricate networks where a single molecule can interact with multiple acceptors, leading to highly stable and ordered three-dimensional frameworks. researchgate.net

| Interaction Type | Typical Energy (kJ/mol) | Key Characteristics |

|---|---|---|

| Halogen Bond | 10 - 200 | Highly directional, strength depends on halogen and acceptor. wikipedia.org |

| Hydrogen Bond | ~20 | Directional, involves a hydrogen atom between two electronegative atoms. wikipedia.org |

| Van der Waals | < 5 | Non-directional, weaker, based on temporary fluctuations in electron density. rsc.org |

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils)

Macrocyclic hosts like cucurbit[n]urils (CBn) are barrel-shaped molecules with a hydrophobic inner cavity and two hydrophilic carbonyl-fringed portals. mdpi.comrsc.org These features make them excellent receptors for a wide variety of guest molecules in aqueous solutions. This compound has been identified as a guest for cucurbituril (B1219460) hosts, participating in host-guest complexation. researchgate.net The encapsulation of a guest within the CBn cavity is driven by a combination of forces, including the hydrophobic effect, van der Waals forces, and specific interactions between the guest and the host's portals. nih.gov

The carbonyl-lined portals of cucurbiturils play a crucial role in guest binding, particularly for cationic or polar guests. nih.gov These portals can engage in favorable ion-dipole interactions, which can significantly increase binding affinity. nih.govnih.gov While this compound is a neutral molecule, its iodine atoms possess positive σ-holes that can interact favorably with the electron-rich oxygen atoms of the carbonyl portals. This "ligand-portal" interaction contributes to the stability of the host-guest complex. The binding affinity, often expressed as an association constant (Ka), is a measure of the strength of this complexation. For cucurbiturils, these affinities can be exceptionally high, sometimes reaching values of 10¹² M⁻¹ or even 10¹⁵ M⁻¹ for guests that exhibit optimal size, shape, and electronic complementarity with the host. nih.gov The precise binding affinity for this compound would depend on the specific cucurbituril homologue (e.g., CB ucl.ac.uk, CB rsc.org, CB dlr.de) and the experimental conditions. researchgate.netconstructor.university

| Host-Guest System | Binding Affinity (Ka, M⁻¹) | Primary Driving Forces |

|---|---|---|

| Ferrocene derivative (F1) @ CB rsc.org | 10⁹ | Hydrophobic effect, size/shape complementarity. nih.gov |

| Cationic Ferrocene (F2/F3) @ CB rsc.org | 10¹² | Hydrophobic effect, ion-dipole portal interactions. nih.gov |

| Bis-cationic Ferrocene (F4) @ CB rsc.org | 10¹⁵ | Hydrophobic effect, dual ion-dipole interactions. nih.gov |

| Azoalkane (DBH) @ CB ucl.ac.uk | 1300 | Size fit, exclusion of larger guests. nih.gov |

The hydrophobic effect is a primary driving force for the encapsulation of nonpolar guests like this compound into the apolar cavity of cucurbiturils in water. nih.gov Water molecules within the CBn cavity are in an energetically unfavorable state and their release into the bulk solvent upon guest binding is entropically and enthalpically favorable. nih.govucl.ac.uk The large, nonpolar surface area of this compound makes it an ideal candidate for strong hydrophobic-driven binding.

Ligand-Portal Interactions and Binding Affinities

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by non-covalent interactions. dlr.demdpi.com this compound is an exemplary building block for self-assembly due to its rigid shape and the highly directional and strong halogen bonds it can form. researchgate.net These interactions can direct the assembly of molecules into well-defined and predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netrsc.org

The process is hierarchical, meaning that simple structures can assemble into progressively more complex arrangements. rsc.org For this compound, the primary interaction is the I···Y halogen bond, which organizes the molecules into a primary structure. These structures can then further organize through weaker forces like π–π stacking or van der Waals interactions to form the final, stable supramolecular material. rsc.org This bottom-up approach allows for the construction of functional materials and nanoarchitectures from molecular-level information. dlr.debham.ac.uk

Applications in Advanced Materials Science Research

Development of Functional Materials with Unique Electronic Properties

The incorporation of multiple halogen atoms, particularly heavy ones like iodine, into organic molecules is a key strategy in the design of functional materials with tailored electronic properties. solubilityofthings.comunizar-csic.es Pentaiodobenzene is instrumental in this area, as the iodine substituents significantly modify the electronic landscape of the benzene (B151609) ring. solubilityofthings.com Research into functional organic materials often focuses on designing molecules that can be organized into supramolecular structures with specific functionalities for optics, optoelectronics, and conductivity. unizar-csic.es

Theoretical and experimental studies on related polyiodinated compounds, such as the hexaiodobenzene dication, reveal the presence of unique electronic structures. For instance, the dication of hexaiodobenzene is considered a double aromatic system, with a π-delocalized carbon ring and a σ-delocalized external iodine ring. researchgate.net This concept of σ-delocalization, arising from the interaction of p-orbitals of the heavy iodine atoms in the plane of the ring, leads to novel electronic phenomena. researchgate.netresearchgate.net The removal of electrons from the Highest Occupied Molecular Orbital (HOMO), which is an antibonding σ-delocalized molecular orbital, can result in a stable, 10-electron σ-delocalized dication, a form of Hückel σ-aromaticity. researchgate.net These unique electronic features are foundational to the development of new functional materials.

The modification of electronic properties can also be achieved by controlling cation disorder in related material systems, which can reduce the band gap and lead to strong localization of valence band edge states. aps.org This principle of tuning electronic properties through structural and compositional control is central to the use of compounds like this compound in materials science. aps.orgucl.ac.uk

Organic Semiconductors and Nanomaterials Design

This compound and its derivatives are valuable precursors in the design of organic semiconductors and nanomaterials. solubilityofthings.com Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their molecular structure. sigmaaldrich.com The design of these materials often involves creating donor-acceptor (D-A) copolymer systems to tune their electronic and optical properties. rsc.org

The use of polyhalogenated compounds like this compound allows for the synthesis of complex molecular architectures. solubilityofthings.com For example, Sonogashira cross-coupling reactions involving 1-fluoro-2,3,4,5,6-pentaiodobenzene (B12090000) have been used to create fluorescent penta-alkynylfluorobenzenes. researchgate.net Such synthetic strategies are crucial for developing new π-conjugated systems, which form the basis of many organic semiconductors. sigmaaldrich.com The bulk heterojunction (BHJ) concept, which blends donor and acceptor materials, is a successful strategy in organic photovoltaics and is being explored for solar fuel production, highlighting the need for versatile and tunable semiconductor materials. rsc.orgnanoge.org

The design of organic semiconductors extends to creating materials for various applications, including electrochemical biosensors. frontiersin.org The versatility in the chemical and electrochemical behavior of organic semiconductors makes them highly adaptable. frontiersin.org By strategically modifying the semiconductor's molecular structure, researchers can tailor its interaction with target analytes or its signal transduction capabilities. frontiersin.org While this compound itself is a building block, the principles of its functionalization are central to creating the next generation of organic semiconductor materials for a wide array of applications, from photovoltaics to bioelectronics. rsc.orgescholarship.org

Non-linear Optical (NLO) Chromophores

Molecules with large non-linear optical (NLO) responses are critical for modern technologies like telecommunications. nih.gov NLO materials can alter the frequency and phase of incident light, a property that is dictated at the molecular level by hyperpolarizability (β for second-order and γ for third-order effects). nih.govresearchgate.net this compound derivatives are explored in this context as components of NLO chromophores. researchgate.netacs.org Typically, NLO chromophores consist of an electron donor and an electron acceptor connected by a π-conjugated bridge. gallaudet.edu

The second-order NLO properties of molecular systems are a key area of investigation. acs.org A powerful technique to measure the first hyperpolarizability (β), which quantifies the second-order NLO response, is Hyper-Rayleigh Scattering (HRS). d-nb.infomdpi.com The HRS technique involves directing a powerful laser at a sample and detecting the scattered light that has double the frequency of the incident light. mdpi.com

Research on related octopolar molecules, which can be synthesized using derivatives of polyiodinated benzenes, demonstrates the utility of HRS in characterizing these materials. acs.org In cases where the molecules exhibit fluorescence, femtosecond HRS is employed to distinguish the instantaneous NLO scattering from the time-delayed fluorescence. researchgate.netacs.org Computational methods, often combining molecular dynamics with quantum mechanics, are also used to predict and understand the NLO responses, showing that molecular dynamics can significantly enhance the calculated hyperpolarizability, leading to better agreement with experimental HRS data. rsc.org

A key advantage of organic NLO chromophores is the ability to fine-tune their optical properties through synthetic chemistry. researchgate.net By systematically altering the substituents on both the central core and the periphery of the molecule, researchers can manipulate the electronic and, consequently, the optical characteristics. acs.org

Studies on 1,3,5-tris(ethynylphenyl)benzenes, which can be synthesized from polyiodinated benzene precursors, show that creating systems with an electron-rich core and an electron-poor periphery leads to advanced optical properties. researchgate.netacs.org The influence of different core and periphery substitutions is evident in both linear (UV-vis and fluorescence) and second-order NLO properties. researchgate.netacs.org This tunability confirms that both linear and non-linear optical responses can be precisely controlled by varying the substituents, allowing for the rational design of chromophores with optimized performance for specific applications. researchgate.netacs.org

Table 1: Research Findings on NLO Properties of Related Chromophores This table presents data for chromophores related to this compound derivatives to illustrate the principles of NLO property tuning.

| Chromophore System | Measurement Technique | Key Finding | Reference |

|---|---|---|---|

| Octopolar 1,3,5-tris(ethynylphenyl)benzenes | Hyper-Rayleigh Scattering (HRS) | Second-order NLO properties can be tuned by varying core and peripheric substituents. | researchgate.net, acs.org |

| Donor–acceptor stenhouse adduct (DASA) | MD + DFT Calculations & HRS Experiments | Including structural dynamics in calculations enhances the HRS hyperpolarizability (βHRS) and improves agreement with experiments. | rsc.org |

| Graphene Quantum Dots (GQDs) | Hyper-Rayleigh Scattering (HRS) | Determined the first hyperpolarizability to be on the order of 10⁻²⁷ esu, indicating potential for imaging applications. | mdpi.com |

Second-Order Non-linear Optical Properties (e.g., Hyper-Rayleigh Scattering)

Charge Transport Properties in Sigma-Delocalized Molecules

While charge transport in π-conjugated molecules is a well-established field, research into transport through σ-delocalized systems offers new avenues for designing molecular electronic devices. nih.gov Molecules containing heavy atoms, such as the hexasubstituted benzene with selenium or iodine, can form σ-delocalized orbitals around the periphery of the benzene ring. researchgate.netnih.gov These orbitals arise from the through-space interaction of the lone-pair electrons on the heavy atoms. nih.gov

Single-molecule junction studies on hexaselenium-substituted benzene have demonstrated that these σ-delocalized systems exhibit efficient charge transport. nih.gov Unlike π-systems where the charge transport direction is orthogonal to the p-orbitals, in these σ-systems, the relevant p-orbitals are aligned parallel to the transport direction. nih.gov This alternative transport pathway provides greater architectural freedom in designing single-molecule junctions. nih.gov

Computational studies on the hexaiodobenzene cation provide direct evidence for σ-aromaticity co-existing with the conventional π-aromaticity of the benzene core. researchgate.net This σ-delocalization is associated with a significant through-space σ ring current. researchgate.netresearchgate.net The principles derived from hexaiodobenzene are applicable to this compound, suggesting that it can also serve as a platform for studying and utilizing charge transport through σ-delocalized orbitals, opening up possibilities for novel molecular conductors. researchgate.netnih.gov

Environmental Chemistry Research Considerations for Polyhalogenated Compounds

Understanding Environmental Behavior of Pentaiodobenzene Analogs

This compound and its chemical analogs, which include other polyiodinated benzenes and mixed halogenated benzenes, are compounds of interest in environmental chemistry due to their structural similarities to known persistent organic pollutants (POPs). nih.govresearchgate.net Their highly halogenated benzene (B151609) ring structure suggests a high degree of environmental persistence and a potential for bioaccumulation. researchgate.netscirp.org Research into their specific environmental fate—how they move and break down in the soil, water, and air—is critical for assessing their potential impact.

Halogenated aromatic compounds are recognized as significant environmental pollutants because they are often toxic, resistant to degradation, and can accumulate in sediments and living organisms. scirp.org The chemical inertness and hydrophobic nature of many iodinated aromatic compounds contribute to their wide distribution in the environment and accumulation in both terrestrial and aquatic life. scirp.org While specific research on this compound is limited, its behavior can be inferred from studies on analogous substances like other halogenated benzenes and iodinated compounds used in medical imaging. nih.govepa.gov

Detailed research findings indicate that the environmental behavior of these compounds is governed by their physicochemical properties, which dictate their partitioning in the environment, and their susceptibility to degradation processes.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of a chemical describes how it distributes itself among different environmental compartments like water, soil, air, and biota. This behavior is largely controlled by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which measures a compound's hydrophobicity.

This compound is a solid at room temperature with a high molecular weight and is characterized by very low water solubility and high lipid solubility. epa.gov This pronounced hydrophobicity means that in aquatic environments, it will tend to move from the water column into organic-rich sediments and the fatty tissues of living organisms. scirp.org This behavior is common among highly halogenated compounds, which are known to accumulate in soil and water, posing risks to wildlife. researchgate.net

One analog, 1-Fluoro-2,3,4,5,6-pentaiodobenzene (B12090000), has a high calculated octanol-water partition coefficient (XLogP3), further indicating a strong tendency to bioaccumulate. Studies on other halogenated benzenes confirm that as the degree of halogenation increases, water solubility tends to decrease while lipid solubility and the potential for bioconcentration increase. epa.gov

| Property | This compound | 1-Fluoro-2,3,4,5,6-pentaiodobenzene (Analog) |

|---|---|---|

| Molecular Formula | C6HI5 | C6FI5 |

| Molecular Weight | 657.6 g/mol | 675.6 g/mol |

| Physical State | Solid | Solid (Predicted) |

| Melting Point | 172 °C epa.gov | Not Available |

| Water Solubility | Low / Insoluble (Predicted) epa.gov | Low / Insoluble (Predicted) |

| Log Kow (Octanol-Water Partition Coefficient) | Not Available | 5.3 (XLogP3, Predicted) |

Persistence and Degradation

Persistence refers to the length of time a compound remains in the environment before being broken down by chemical or biological processes. Highly halogenated compounds are notoriously persistent. researchgate.net